2,4-Dibromo-6-sulfanylphenol
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Overview
Description
2,4-Dibromo-6-sulfanylphenol is an organic compound characterized by the presence of two bromine atoms, a sulfanyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-sulfanylphenol typically involves the bromination of phenol derivatives. One common method is the dibromination of phenol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Debrominated phenol derivatives.
Substitution: Phenol derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The bromine atoms and sulfanyl group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the sulfanyl group.
2,6-Dibromophenol: Bromine atoms at different positions on the benzene ring.
2,4-Dibromo-6-methylphenol: Methyl group instead of the sulfanyl group.
Uniqueness
2,4-Dibromo-6-sulfanylphenol is unique due to the presence of both bromine atoms and a sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61268-41-5 |
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Molecular Formula |
C6H4Br2OS |
Molecular Weight |
283.97 g/mol |
IUPAC Name |
2,4-dibromo-6-sulfanylphenol |
InChI |
InChI=1S/C6H4Br2OS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,9-10H |
InChI Key |
DKTMZZRVKHNQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S)O)Br)Br |
Origin of Product |
United States |
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